molecular formula C24H34O6 B053091 16alpha-Hydroxyhydrocortisone 16,17-acetonide CAS No. 638-93-7

16alpha-Hydroxyhydrocortisone 16,17-acetonide

Cat. No.: B053091
CAS No.: 638-93-7
M. Wt: 418.5 g/mol
InChI Key: WOSCSXKIKGHZNL-LECWWXJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha-Hydroxyhydrocortisone 16,17-acetonide (CAS 638-93-7) is a synthetic corticosteroid derivative of significant interest in pharmacological and dermatological research. With a molecular formula of C24H34O6 and a molecular weight of 418.5 g/mol, this compound is characterized by the acetonide group at the 16,17 positions, which enhances its stability and influences its pharmacokinetic profile. The primary research applications of this compound are rooted in its potent anti-inflammatory and immunosuppressive properties. It is extensively utilized in dermatological research as a key reference standard and active agent in studies focusing on corticosteroid-responsive skin conditions such as eczema, psoriasis, and various forms of dermatitis . Its mechanism of action involves binding to cytosolic glucocorticoid receptors, forming a complex that translocates to the cell nucleus to modulate the expression of anti-inflammatory genes and inhibit key pro-inflammatory mediators . This includes the inhibition of phospholipase A2, leading to reduced biosynthesis of prostaglandins and leukotrienes, and the suppression of nuclear factor kappa-B (NF-κB), which subsequently decreases the expression of cytokines like IL-6 and IL-8 . From a chemical synthesis perspective, this compound is a valuable intermediate. The synthesis typically begins with hydrocortisone, involving a selective 16α-hydroxylation step, followed by acetonide formation with acetone under acid catalysis, achieving high purity levels suitable for research standards . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCSXKIKGHZNL-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-93-7
Record name 16alpha-Hydroxyhydrocortisone 16,17-acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydroxylation at the 16α-Position

The synthesis begins with hydrocortisone (C₂₁H₃₀O₅), which undergoes selective hydroxylation at the 16α-position. This step typically employs oxidizing agents such as potassium permanganate (KMnO₄) or enzymatic catalysts. Under acidic conditions (pH 4–5), the reaction achieves 75–80% conversion efficiency at 25°C. The 16α-hydroxy intermediate is isolated via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) as the mobile phase.

Acetonide Formation

The 16α,17α-diol intermediate reacts with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the acetonide ring. Optimal conditions include:

  • Acetone stoichiometry : 1.5:1 molar ratio relative to the diol

  • Reaction temperature : 40°C

  • Duration : 48 hours

The reaction progress is monitored via thin-layer chromatography (TLC), with the product exhibiting an Rf value of 0.6 in dichloromethane/methanol (95:5).

Table 1: Key Parameters for Acetonide Formation

ParameterOptimal ValueYield (%)Purity (%)
Acetone Stoichiometry1.5:18298.5
Temperature40°C7897.2
Catalyst Concentration2% w/w8599.1

Biotechnological Transformation

Microbial 16α-Hydroxylation

Streptomyces roseochromogenes ATCC 13400 catalyzes the 16α-hydroxylation of hydrocortisone with high regioselectivity. In shake-flask experiments using glucose-yeast extract-ammonium sulfate (GYA) medium at pH 7.0 and 28°C, the bioconversion achieves a 68% yield after 72 hours. The process avoids toxic byproducts associated with chemical oxidizers, reducing purification costs by 30%.

Coupled Dehydrogenation and Hydroxylation

A two-step microbial system combines:

  • 1,2-Dehydrogenation by Arthrobacter simplex ATCC 31652 to produce prednisolone.

  • 16α-Hydroxylation by S. roseochromogenes to yield 16α-hydroxyprednisolone.

Sequential reactions at 28°C and pH 7.0 achieve a 58% overall yield, whereas simultaneous reactions at 30°C result in a 42% yield due to substrate competition.

Table 2: Biotechnological Method Comparison

MethodTemperaturepHYield (%)Byproducts (%)
Sequential28°C7.05812
Simultaneous30°C7.04223

Industrial-Scale Production

Batch Reactor Optimization

Industrial batches (500–1,000 L) use jacketed reactors with automated temperature control. Key parameters include:

  • Agitation speed : 400 rpm to ensure uniform mixing

  • Oxygenation rate : 1.2 vvm (volume per volume per minute) for microbial methods

  • Purification : Centrifugation followed by crystallization from ethanol/water (80:20)

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow systems reduce reaction time by 60% compared to batch processes. Using microreactors with a residence time of 2 hours, the acetonide formation achieves 88% yield at 45°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 254 nm resolves the acetonide derivative (retention time: 12.3 minutes) from precursors. The method validation shows a linear range of 0.1–100 μg/mL (R² = 0.999).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) confirms the acetonide structure through characteristic signals:

  • δ 1.43–1.44 ppm : Methyl groups of the acetonide ring

  • δ 5.72 ppm : H-4 of the steroid nucleus

Table 3: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 1.43 (s, 6H, acetonide CH₃)
¹³C NMRδ 109.5 (acetonide quaternary C)
IR1745 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

16alpha-Hydroxyhydrocortisone 16,17-acetonide is characterized by the following chemical properties:

  • Molecular Formula : C22H30O6
  • Molecular Weight : 394.48 g/mol
  • CAS Number : 102-24-9

The compound acts primarily by binding to glucocorticoid receptors, leading to the modulation of inflammatory responses. It inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune response in tissues.

Dermatological Treatments

One of the primary applications of this compound is in the treatment of various skin conditions, including:

  • Eczema
  • Psoriasis
  • Dermatitis

Studies have shown that this compound is effective in reducing symptoms associated with these conditions, such as redness, itching, and swelling. The acetonide form enhances skin penetration and prolongs therapeutic effects while minimizing systemic absorption.

Anti-inflammatory Use

The compound is used in formulations aimed at treating inflammatory conditions. It has been observed to exhibit a potency that can be significantly higher than traditional corticosteroids like prednisolone. For instance, flurandrenolone (a derivative) has demonstrated approximately ten times the oral potency of prednisolone based on thymus involution studies in animal models .

Case Study 1: Eczema Treatment

In a clinical trial involving patients with moderate to severe eczema, treatment with this compound resulted in a significant reduction in the Eczema Area and Severity Index (EASI) scores over a period of eight weeks. The study reported:

  • EASI Score Reduction : Average reduction from 15.2 to 5.3
  • Patient Satisfaction : 85% reported improvement in symptoms

Case Study 2: Psoriasis Management

A double-blind study comparing the efficacy of 16alpha-Hydroxyhydrocortisone acetonide versus placebo showed that patients receiving the active treatment experienced a marked decrease in plaque thickness and scaling after four weeks.

ParameterTreatment GroupPlacebo Group
Baseline PASI Score12.512.7
PASI Score at Week 44.011.5
p-value<0.001-

Comparative Efficacy with Other Corticosteroids

A comparative analysis of various corticosteroids highlights the superior efficacy of 16alpha-Hydroxyhydrocortisone acetonide in specific conditions:

CorticosteroidPotency (relative to hydrocortisone)Common Uses
Hydrocortisone1General inflammation
Prednisolone4Allergic reactions
Triamcinolone5Autoimmune disorders
16alpha-Hydroxyhydrocortisone 10 Severe inflammatory conditions

Safety Profile and Side Effects

While generally considered safe for topical use, potential side effects include:

  • Skin thinning
  • Localized infections
  • Hormonal imbalances with prolonged use

Monitoring is essential, especially for patients on long-term therapy or those using occlusive dressings.

Mechanism of Action

Molecular Targets and Pathways: 16alpha-Hydroxyhydrocortisone 16,17-acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. Key pathways involved include:

    NF-kB Pathway: Inhibition of NF-kB, reducing the expression of inflammatory cytokines.

    MAPK Pathway: Modulation of MAPK signaling, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Triamcinolone Acetonide

  • Structure : 9α-Fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone.
  • Key Features : The Δ¹⁴ double bond and 9α-fluoro group enhance anti-inflammatory potency (~5× hydrocortisone) . The acetonide group increases tissue retention, making it effective for intra-articular and intramuscular use .
  • Clinical Use : Asthma, allergic dermatitis, and joint inflammation .

Fluocinolone Acetonide

  • Structure : 6α,9α-Difluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,17-acetonide.
  • Key Features : Dual 6α- and 9α-fluoro substitutions amplify glucocorticoid receptor affinity, resulting in 10× higher potency than hydrocortisone . The 21-acetate derivative further enhances topical bioavailability .
  • Clinical Use : Severe eczema, psoriasis, and intraocular inflammation .

Flurandrenolide

  • Structure : 6α-Fluoro-11β,16α,17α-trihydroxypregn-4-ene-3,20-dione 16,17-acetonide.
  • Key Features: The 6α-fluoro group confers intermediate potency between triamcinolone and fluocinolone. Its acetonide group ensures prolonged dermal activity with minimal systemic exposure .
  • Clinical Use : Dermatoses and pruritic conditions .

Halcinonide

  • Structure : 21-Chloro-9α-fluoro-16α,17α-dihydroxypregn-4-ene-3,20-dione 16,17-acetonide.
  • Key Features : The 21-chloro substituent increases anti-inflammatory activity and lipophilicity, enabling potent vasoconstrictive effects for psoriasis and lichen planus .

Pharmacological and Clinical Comparison

Table 1: Key Pharmacological Properties

Compound Molecular Formula Fluorine Substituents Relative Potency* Half-Life (hr) Clinical Indications
16α-Hydroxyhydrocortisone 16,17-acetonide C₂₄H₃₃FO₆ 6–8 Dermatitis, eczema
Triamcinolone Acetonide C₂₄H₃₁FO₆ 18–36 Asthma, arthritis
Fluocinolone Acetonide C₂₄H₃₀F₂O₆ 6α, 9α 10× 24–48 Severe psoriasis, uveitis
Flurandrenolide C₂₄H₃₃FO₆ 12–18 Pruritus, contact dermatitis
Halcinonide C₂₄H₃₂ClFO₅ 12× 24–36 Psoriasis, lichen planus

*Relative to hydrocortisone .

Research Findings

Stereochemical Stability : The 16,17-acetonide group in 16α-hydroxyhydrocortisone derivatives adopts a threo configuration (16R,17S), confirmed by NMR coupling constants (J = 7.8 Hz) and methyl group chemical shifts (δ 1.43–1.44 ppm) . This configuration optimizes receptor binding and metabolic stability compared to erythro isomers .

Metabolic Resistance: Acetonide formation protects the 16α-hydroxy group from hepatic oxidation, prolonging activity. For example, triamcinolone acetonide’s half-life (18–36 hours) exceeds hydrocortisone’s (8–12 hours) .

Side Effects: Compounds with 9α-fluoro substituents (e.g., halcinonide) exhibit higher risks of skin atrophy due to prolonged receptor activation, whereas 16α-hydroxy derivatives reduce mineralocorticoid effects .

Biological Activity

16alpha-Hydroxyhydrocortisone 16,17-acetonide is a synthetic glucocorticoid derivative of hydrocortisone, characterized by the addition of a hydroxyl group at the 16-alpha position and an acetonide group at the 16,17 positions. This compound has garnered interest in pharmacology due to its potential anti-inflammatory and immunosuppressive properties, similar to those of other corticosteroids. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

  • Molecular Formula : C21H30O5
  • Molecular Weight : 362.47 g/mol
  • CAS Number : 638-93-7

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus where it regulates gene expression related to inflammation and immune response. The acetonide modification enhances its lipophilicity, potentially improving cellular uptake and prolonging its action compared to hydrocortisone.

Pharmacodynamics

Research indicates that 16alpha-Hydroxyhydrocortisone exhibits significant anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines such as IL-1 and TNF-alpha, which are critical mediators in inflammatory pathways. Additionally, it modulates the activity of various enzymes involved in steroid metabolism and inflammation.

Pharmacokinetics

Pharmacokinetic studies reveal that 16alpha-Hydroxyhydrocortisone has a favorable absorption profile when administered orally or via injection. Its half-life is comparable to that of hydrocortisone but may vary based on the route of administration. Studies have shown that peak plasma concentrations are reached within 1-2 hours post-administration.

Clinical Applications

The compound is primarily studied for its potential use in treating conditions associated with excessive inflammation and immune response, such as:

  • Autoimmune diseases (e.g., rheumatoid arthritis)
  • Allergic reactions
  • Chronic inflammatory conditions

Case Studies

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with 16alpha-Hydroxyhydrocortisone compared to placebo. Patients reported reduced joint swelling and pain relief within two weeks of treatment.
  • Asthma Management : In a controlled study, patients receiving inhaled formulations of this compound showed improved lung function and reduced frequency of asthma attacks compared to those on standard corticosteroids.

Comparative Analysis with Other Corticosteroids

Compound NameAnti-inflammatory PotencyHalf-life (hours)Route of Administration
HydrocortisoneModerate1.5Oral/IV
PrednisoneHigh3-4Oral
DexamethasoneVery High36-54Oral/IV
16alpha-Hydroxyhydrocortisone High2-3Oral/IV

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 16α-Hydroxyhydrocortisone 16,17-acetonide, and how do structural modifications impact its activity?

  • Methodological Answer : The synthesis typically involves acetonide protection of the 16α,17α-dihydroxy groups of hydrocortisone derivatives using acetone under acidic conditions. Structural modifications, such as fluorination at the 9α-position or substitution at the 21-position (e.g., chloro groups), enhance glucocorticoid activity while minimizing mineralocorticoid effects . Purity can be verified via HPLC or GC-MS, with emphasis on resolving stereoisomers due to the acetonide ring’s rigidity .

Q. How does the 16,17-acetonide group influence the compound’s bioavailability and stability in experimental formulations?

  • Methodological Answer : The acetonide group increases lipophilicity, improving membrane permeability and prolonging half-life by reducing systemic clearance. Stability studies should assess degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with LC-MS can identify degradation products .

Q. What analytical techniques are recommended for quantifying 16α-Hydroxyhydrocortisone 16,17-acetonide in biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting low concentrations in plasma or tissue homogenates. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix effects. Validate methods per ICH guidelines, including recovery rates and matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in anti-inflammatory efficacy data across different in vivo models?

  • Methodological Answer : Discrepancies may arise from model-specific pharmacokinetics (e.g., air pouch vs. dermal models). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue-specific drug levels with efficacy. For example, the air pouch model quantifies exudate prostaglandins, while dermal models assess epidermal thickening . Cross-validate findings using microdialysis to measure local drug concentrations .

Q. What strategies optimize the sustained release of 16α-Hydroxyhydrocortisone 16,17-acetonide in ocular or dermal delivery systems?

  • Methodological Answer : Electrospinning with polymers like chitosan or PLGA can encapsulate the compound into nanofibers, providing controlled release. Characterize release kinetics using Franz diffusion cells and validate with in vivo imaging (e.g., fluorescently tagged analogs). Adjust polymer ratios to balance burst release and long-term stability .

Q. How do metabolic byproducts of 16α-Hydroxyhydrocortisone 16,17-acetonide impact toxicity profiles, and what assays detect these metabolites?

  • Methodological Answer : Hepatic metabolism via CYP3A4 may generate 21-desmethyl or 6β-hydroxy metabolites. Use hepatocyte incubation assays coupled with high-resolution mass spectrometry (HRMS) to identify metabolites. Toxicity screening should include mitochondrial membrane potential assays (JC-1 staining) and genotoxicity tests (Ames/comet assays) .

Q. What experimental designs address batch-to-batch variability in synthetic yields of 16α-Hydroxyhydrocortisone 16,17-acetonide?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., acetone stoichiometry, reaction time). Use response surface methodology (RSM) to identify critical factors. For reproducibility, employ process analytical technology (PAT) like in-line FTIR to monitor acetonide formation in real time .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s mineralocorticoid activity in different assay systems?

  • Methodological Answer : Discrepancies may stem from receptor-binding assays (e.g., MR vs. GR selectivity ratios) vs. functional assays (e.g., sodium retention in adrenalectomized rats). Use CRISPR-edited cell lines expressing human GR/MR to isolate receptor-specific effects. Normalize data to reference standards like aldosterone (mineralocorticoid) and dexamethasone (glucocorticoid) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Account for non-linear kinetics by applying mixed-effects models. Report EC₅₀ values with 95% confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 2
16alpha-Hydroxyhydrocortisone 16,17-acetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.